molecular formula C6H5IN4 B1651230 5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine CAS No. 1245645-07-1

5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

Cat. No. B1651230
CAS RN: 1245645-07-1
M. Wt: 260.04
InChI Key: VCAQULHUVQYCPQ-UHFFFAOYSA-N
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Description

The 1,2,4-triazolo[1,5-a]pyrimidine (TP) heterocycle, which includes “5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine”, is a versatile structure that has been used in various areas of drug design . The TP ring system is isoelectronic with that of purines, and depending on the choice of substituents, it can also be a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .


Synthesis Analysis

The TP heterocycle was first reported in 1909 . Over the years, it has found numerous applications in medicinal chemistry . A series of 1,2,4-triazolo[1,5-a]pyrimidine-7-amine compounds were designed and synthesized . Their structures were confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .


Molecular Structure Analysis

The TP heterocycle is an example of aza-indolizines that have been described as aza-analogs of a delocalized 10-π electron system consisting of an electron-rich five-membered ring (6 π electrons) fused to an electron deficient six-membered ring (4 π electrons) .


Chemical Reactions Analysis

The TP heterocycle has been proposed as a possible surrogate of the purine ring . Depending on the choice of substituents, the TP ring has also been described as a potentially viable bio-isostere of the carboxylic acid functional group and of the N-acetyl fragment of ε-N-acetylated lysine .

Scientific Research Applications

Organic Chemistry Synthesis

The compound is used in the synthesis of heterocyclic compounds which hold enormous applications in medicinal and pharmaceutical chemistry . A catalyst-free, additive-free, and eco-friendly method for synthesizing 1,2,4-triazolo [1,5- a ]pyridines under microwave conditions has been established . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Medicinal Chemistry

1,2,4-triazolo [1,5- a ]pyridine, with a bridge-headed nitrogen atom, is usually found in medicinal and biologically active compounds . It exhibits numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . Also, these compounds are utilized in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Science

These types of compounds have various applications in the material sciences fields as well .

Catalyst Preparation

The compound can be used in the preparation of Schiff base zinc (II) complex supported on magnetite nanoparticles . The complexes supported on silica-coated magnetite copper ferrite nanoparticles were used as a reusable catalyst for the synthesis of 5-methyl- N ,7-diphenyl-4,7-dihydro- [1,2,4]triazolo [1,5- a] pyrimidine-6-carboxamides .

Biological Activities

Among the fatty acid-binding proteins (FABPs) isoforms, FABP4 and FABP5 have been recognized as potential therapeutic targets for some disorders, such as dyslipidemia, coronary heart disease, and diabetes .

Drug Development

Several clinical trials and marketed drugs such as Trapidil, Essramycin, Pyroxsulam, DSM-265, Flumetsulam, GNF-6702, and Cevipabulin indicate the potential of triazolo pyrimidine moiety with various functional groups in medicinal chemistry .

Future Directions

The TP heterocycle has found numerous applications in medicinal chemistry . It has been used to generate candidate treatments for cancer and parasitic diseases . The TP heterocycle has proved to be a versatile scaffold with applications beyond isosteric replacement strategies, often resulting in the identification of biologically active compounds with favorable ADME-PK properties . This suggests that “5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine” and similar compounds may have potential for future drug development.

properties

IUPAC Name

5-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN4/c7-4-2-1-3-5-9-6(8)10-11(4)5/h1-3H,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAQULHUVQYCPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NN2C(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301261034
Record name 5-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine

CAS RN

1245645-07-1
Record name 5-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245645-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo[1,2,4]triazolo[1,5-a]pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301261034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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